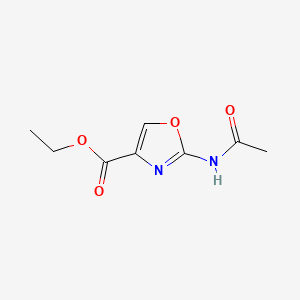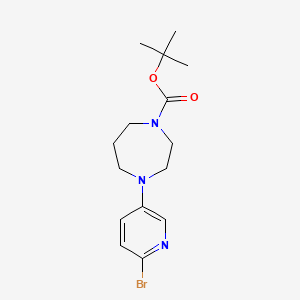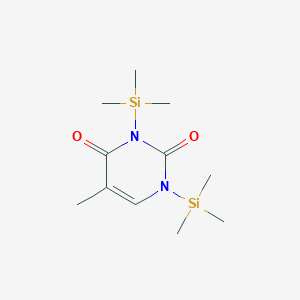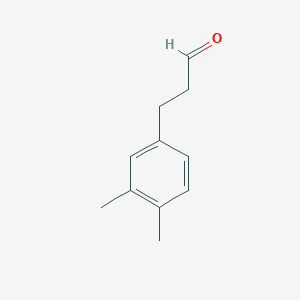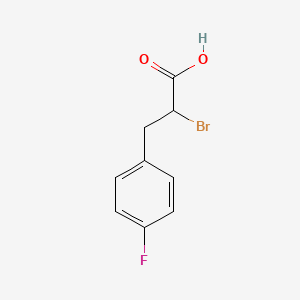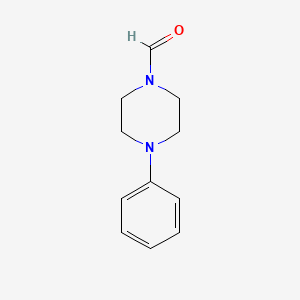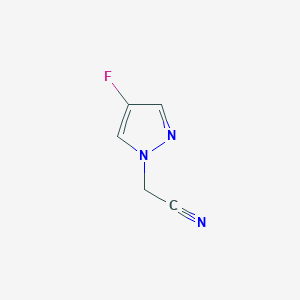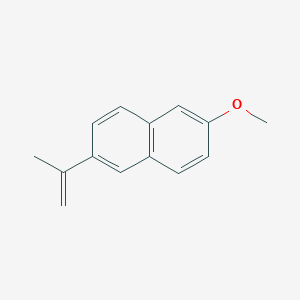
(Carbethoxyethylidene)triphenylphosphorane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Carbethoxyethylidene)triphenylphosphorane: Ethyl 2-(triphenylphosphoranylidene)propionate , is a chemical compound with the molecular formula C23H23O2P . It is a yellow crystalline powder that is slightly soluble in chloroform and methanol . This compound is primarily used as a reagent in organic synthesis, particularly in the Wittig reaction, which is a method for the synthesis of alkenes from aldehydes and ketones .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (Carbethoxyethylidene)triphenylphosphorane typically involves the reaction of triphenylphosphine with ethyl 2-bromopropionate. The reaction is carried out in a solvent such as toluene, with water as a co-solvent. The mixture is stirred at 80°C for 12 hours. After the reaction is complete, the mixture is cooled, and the pH is adjusted to 8.0-8.5 using a potassium carbonate solution. The product is then filtered and dried to obtain the solid compound .
Industrial Production Methods: The industrial production of this compound follows a similar process but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. The process is designed to be environmentally friendly, with solvent recycling and reduced waste .
Chemical Reactions Analysis
Types of Reactions: (Carbethoxyethylidene)triphenylphosphorane primarily undergoes nucleophilic addition reactions, particularly in the Wittig reaction. This reaction involves the addition of the compound to aldehydes or ketones to form alkenes .
Common Reagents and Conditions:
Reagents: Aldehydes, ketones, triphenylphosphine, ethyl 2-bromopropionate, potassium carbonate.
Conditions: Solvent (toluene), temperature (80°C), pH adjustment (8.0-8.5).
Major Products: The major products formed from these reactions are alkenes and esters containing double bonds .
Scientific Research Applications
(Carbethoxyethylidene)triphenylphosphorane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (Carbethoxyethylidene)triphenylphosphorane involves its role as a nucleophilic reagent in the Wittig reaction. The compound reacts with carbonyl compounds (aldehydes or ketones) to form a betaine intermediate, which then undergoes a rearrangement to form the desired alkene product . The molecular target is the carbonyl group of the aldehyde or ketone, and the pathway involves the formation and rearrangement of the betaine intermediate .
Comparison with Similar Compounds
- (Carbethoxymethylene)triphenylphosphorane
- (Methoxycarbonylmethylene)triphenylphosphorane
- (Ethoxycarbonylmethylene)triphenylphosphorane
Comparison: (Carbethoxyethylidene)triphenylphosphorane is unique in its ability to form alkenes with high selectivity and yield in the Wittig reaction. Compared to similar compounds, it offers better control over the reaction conditions and product formation .
Properties
CAS No. |
54356-04-6 |
|---|---|
Molecular Formula |
C23H23O2P |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
ethyl 3-(triphenyl-λ5-phosphanylidene)propanoate |
InChI |
InChI=1S/C23H23O2P/c1-2-25-23(24)18-19-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,19H,2,18H2,1H3 |
InChI Key |
JSEMUSFPVZYRSG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-](/img/structure/B8803222.png)
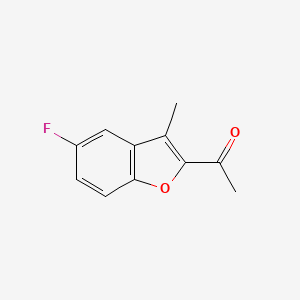
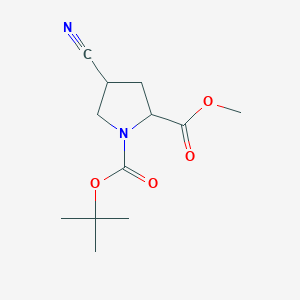
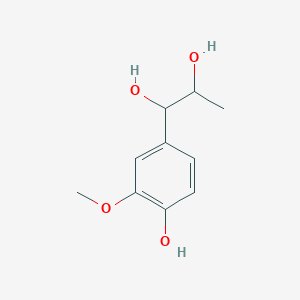
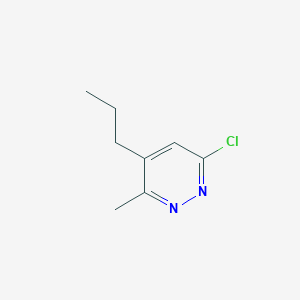
![Benzyl ((4-oxo-4,5,7,8-tetrahydro-3H-pyrano[4,3-D]pyrimidin-2-YL)methyl)carbamate](/img/structure/B8803258.png)
